4-(3-Azidopropoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-azidopropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-13-12-6-1-7-16-9-4-2-8(3-5-9)10(14)15/h2-5H,1,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWQBKOFKKZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Azidopropoxy Benzoic Acid and Its Analogs
Established Synthetic Routes for 4-(3-Azidopropoxy)benzoic Acid
The construction of this compound typically involves a multistep sequence that strategically introduces the propoxy linker, the azide (B81097) functionality, and manages the reactivity of the carboxylic acid group.
Etherification Reactions for Propoxy Chain Installation
The formation of the ether linkage at the 4-position of the benzoic acid scaffold is a critical step. Two primary methods are employed for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
The Williamson ether synthesis is a widely used and robust method for forming ethers. phasetransfer.comarkat-usa.org In the context of synthesizing the target molecule, this typically involves the reaction of a 4-hydroxybenzoic acid ester with a 3-halopropanol or a 1,3-dihalopropane. The phenolic hydroxyl group is deprotonated with a base, such as potassium carbonate or sodium hydride, to form a phenoxide, which then acts as a nucleophile, displacing the halide from the propyl chain in an SN2 reaction. phasetransfer.com To prevent unwanted reactions with the carboxylic acid, it is typically protected as an ester, most commonly a methyl or ethyl ester. mdpi.com
A representative reaction is the alkylation of methyl 4-hydroxybenzoate with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate in a solvent such as acetone or DMF. mdpi.comnih.gov This yields methyl 4-(3-chloropropoxy)benzoate.
The Mitsunobu reaction offers an alternative and often milder method for etherification. organic-chemistry.orgnih.gov This reaction allows for the direct coupling of an alcohol with a pronucleophile, in this case, the phenolic hydroxyl group of a 4-hydroxybenzoic acid ester and an azido-alcohol like 3-azido-1-propanol. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of the achiral propoxy chain in the target molecule. organic-chemistry.org
Azidation Strategies for Azide Group Introduction
The introduction of the azide functionality is a crucial step that imparts the desired chemical properties for applications such as "click" chemistry. The most common method for introducing the azide group is through nucleophilic substitution of a halide with an azide salt, typically sodium azide (NaN₃). sigmaaldrich.com
Following the Williamson ether synthesis to form an intermediate such as methyl 4-(3-chloropropoxy)benzoate or methyl 4-(3-bromopropoxy)benzoate, the halide is displaced by the azide ion. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the azide anion. sigmaaldrich.com
Alternatively, if the Mitsunobu reaction is employed for the etherification step using 3-azido-1-propanol, the azide group is incorporated directly in the initial coupling step. organic-chemistry.org
Strategic Application of Protecting Groups in Multistep Synthesis
The presence of two reactive functional groups, the carboxylic acid and the phenolic hydroxyl group, necessitates the use of protecting groups to ensure selective transformations.
In the most common synthetic routes, the carboxylic acid of 4-hydroxybenzoic acid is protected as an ester, typically a methyl ester . mdpi.com This is often the starting material for the synthesis. The methyl ester is stable under the basic conditions of the Williamson ether synthesis and the conditions of the azidation reaction.
The final step in the synthesis is the deprotection of the carboxylic acid, which is achieved by the hydrolysis of the methyl ester . This can be accomplished under either acidic or basic conditions. mdpi.com Basic hydrolysis using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like methanol or THF is common. mdpi.com Subsequent acidification of the reaction mixture precipitates the final product, this compound. ma.edumiracosta.edu
Synthesis of Functionalized Analogs and Derivatives of this compound
The versatile synthetic route to this compound allows for the preparation of a variety of functionalized analogs and derivatives. These modifications can be introduced to alter the molecule's physical, chemical, or biological properties.
One common derivatization is the conversion of the carboxylic acid to an amide . This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. arkat-usa.org The resulting 4-(3-azidopropoxy)benzoyl chloride can then be reacted with a primary or secondary amine to form the corresponding N-substituted benzamide. researchgate.netnih.govresearchgate.net This approach allows for the introduction of a wide range of substituents at the amide nitrogen.
Further functionalization can be achieved by modifying the aromatic ring. For instance, starting with a substituted 4-hydroxybenzoic acid, such as 3-bromo-4-hydroxybenzoic acid, allows for the introduction of additional functional groups on the benzene ring. sigmaaldrich.comgoogle.comfishersci.canih.govnih.govchemicalbook.com These groups can then be used for further chemical modifications.
Methodological Advancements in Reaction Optimization and Yield Enhancement
Efforts to improve the efficiency and yield of the synthesis of this compound and its precursors have focused on optimizing the key reaction steps, particularly the Williamson ether synthesis.
Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the rate and yield of Williamson ether synthesis. crdeepjournal.orgprinceton.edu By employing a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), the transport of the phenoxide anion from the aqueous or solid phase to the organic phase containing the alkyl halide is facilitated. crdeepjournal.org This increases the reaction rate and allows for the use of milder reaction conditions, often leading to higher yields and fewer byproducts. phasetransfer.com
Microwave-assisted synthesis is another modern technique that can significantly accelerate organic reactions. nih.gov By using microwave irradiation, the reaction times for the Williamson ether synthesis can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner reactions. nih.gov
The choice of solvent and base can also have a significant impact on the reaction outcome. Aprotic polar solvents like DMF are often preferred for their ability to solvate the cation while leaving the anion more nucleophilic. The use of a stronger base like sodium hydride can lead to faster reaction rates compared to weaker bases like potassium carbonate.
| Parameter | Conventional Method | Optimized Method | Advantage of Optimized Method |
| Catalyst | None | Phase-Transfer Catalyst (e.g., TBAB) | Increased reaction rate, milder conditions, higher yield |
| Heating | Conventional heating (reflux) | Microwave irradiation | Drastically reduced reaction times, improved yields |
| Base | K₂CO₃ | NaH | Faster reaction rate |
| Solvent | Acetone | DMF | Better solubility of reactants, enhanced nucleophilicity |
Non-Chromatographic Purification and Isolation Techniques for Intermediates
To streamline the synthesis and avoid the often time-consuming and costly process of column chromatography, non-chromatographic purification techniques are highly desirable, particularly for large-scale synthesis.
Recrystallization is a powerful and widely used method for purifying solid organic compounds. ma.eduresearchgate.netvedantu.com Intermediates such as methyl 4-(3-bromopropoxy)benzoate and the final product, this compound, are often crystalline solids that can be effectively purified by recrystallization from a suitable solvent or solvent mixture. ma.eduresearchgate.netvedantu.com The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.
Precipitation is another effective non-chromatographic purification method. In the final step of the synthesis, after the hydrolysis of the methyl ester under basic conditions, the desired this compound can be isolated by acidification of the aqueous solution. ma.edumiracosta.edu The carboxylic acid is typically insoluble in the acidic aqueous medium and precipitates out as a solid, which can then be collected by filtration. ma.edumiracosta.edu This method is effective for removing any water-soluble impurities.
Chemical Reactivity and Transformation Pathways of 4 3 Azidopropoxy Benzoic Acid
Azide (B81097) Reactivity: Cycloaddition Reaction Mechanisms
The azide moiety is a high-energy functional group that serves as a key handle for "click chemistry" reactions, which are characterized by high yields, mild reaction conditions, and tolerance of a broad range of functional groups. glenresearch.com Its primary reactivity pathway involves 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazole rings.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting organic azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. wikipedia.org This reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgorganic-chemistry.orgnih.gov The copper(I) catalyst dramatically accelerates the reaction and provides exclusive regioselectivity for the 1,4-isomer. organic-chemistry.orgnih.gov
In the context of 4-(3-azidopropoxy)benzoic acid, the azide group readily participates in CuAAC reactions with various terminal alkynes. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise process, ultimately yielding the stable 1,4-disubstituted triazole product. wikipedia.orgnih.gov The reaction is highly efficient and bio-orthogonal, as neither azide nor alkyne groups are typically present in biological systems. glenresearch.com However, the cytotoxicity of copper has necessitated the development of stabilizing ligands (e.g., TBTA) for applications in living systems. glenresearch.com
The CuAAC reaction is widely used for conjugating molecules, including the functionalization of biomaterials and the synthesis of complex molecular architectures. nih.gov
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reactants | Azide, Terminal Alkyne |
| Catalyst | Copper(I) |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Regioselectivity | High (exclusively 1,4-isomer) organic-chemistry.orgnih.gov |
| Conditions | Mild, aqueous conditions tolerated organic-chemistry.org |
| Rate | Greatly accelerated compared to uncatalyzed reaction organic-chemistry.org |
| Bio-orthogonality | High, but limited by copper toxicity glenresearch.com |
To circumvent the issue of copper cytotoxicity in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. researchgate.net This reaction does not require a metal catalyst; instead, it utilizes the high ring strain of a cyclic alkyne, such as a cyclooctyne (B158145), to drive the cycloaddition forward. The release of this enthalpy provides the necessary activation energy for the reaction to proceed efficiently at ambient temperatures. nih.gov
In a SPAAC reaction, the azide group of this compound would react with a strained cyclooctyne derivative (e.g., dibenzocyclooctynol, DIBO) to form a stable triazole. nih.govnih.gov This approach is highly effective for labeling molecules in living cells and tissues without interfering with native biochemical processes. The reaction is highly selective and efficient, even in complex biological environments. nih.gov The design of the cyclooctyne is key to the reaction's success, with modifications to the ring structure influencing both stability and reaction rates. magtech.com.cn
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | Azide, Strained Cycloalkyne |
| Catalyst | None (Copper-free) |
| Product | Regioisomeric mixture of fused triazoles |
| Regioselectivity | Not applicable in the same way as CuAAC; reaction is with a cyclic alkyne |
| Conditions | Mild, ambient temperature, complex biological media nih.gov |
| Rate | Fast, driven by ring strain release nih.gov |
| Bio-orthogonality | Excellent, due to the absence of a toxic catalyst |
Beyond cycloadditions, the azide group can undergo photochemical transformation. Upon exposure to ultraviolet (UV) light, organic azides can extrude dinitrogen gas (N₂) to generate highly reactive nitrene intermediates. researchgate.net Nitrenes are neutral, monovalent nitrogen species that can participate in a variety of reactions, including C-H bond insertion and additions to double bonds. researchgate.netnih.gov
Photolysis of this compound would lead to the formation of a nitrene at the terminus of the propoxy chain. This short-lived, high-energy intermediate can then react non-selectively with adjacent molecules, making it a useful tool for photoaffinity labeling to probe molecular interactions. researchgate.net The direct generation of nitrene intermediates via photoirradiation allows for the formation of new C-N bonds under metal-free conditions. researchgate.net
Carboxylic Acid Reactivity: Activation and Coupling Reactions
The carboxylic acid moiety of this compound provides a second, distinct point for chemical modification, primarily through activation and subsequent coupling reactions to form amide bonds. This functionality is stable to the conditions used for azide cycloadditions, allowing for stepwise or orthogonal synthetic strategies.
The most common transformation involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. This is typically achieved using coupling reagents such as carbodiimides, for example, diisopropylcarbodiimide (DIC). mdpi.org In this process, the carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by a primary or secondary amine to form a stable amide bond, releasing a urea (B33335) byproduct. mdpi.org This method is a cornerstone of peptide synthesis and is widely used to couple carboxylic acids to amine-containing molecules or surfaces. mdpi.orgresearchgate.net The reaction of benzoic acid derivatives with isocyanates is another pathway to form amides, generating CO₂ as the only byproduct. researchgate.net
Chemoselective Functionalization and Orthogonal Reactivity Principles
The distinct and non-interfering reactivity of the azide and carboxylic acid groups within this compound exemplifies the principle of orthogonal reactivity. This allows for the chemoselective functionalization of the molecule, where one group can be reacted while the other remains protected or inert, to be modified in a subsequent step.
For instance, the azide can first be selectively reacted with an alkyne-modified biomolecule via CuAAC or SPAAC under mild, aqueous conditions. nih.gov The carboxylic acid group remains unaffected during this process. Following the cycloaddition and purification, the carboxylic acid can then be activated and coupled to an amine-containing polymer or surface. This orthogonal, stepwise approach enables the precise construction of complex, multifunctional molecular architectures and is a key advantage of using this compound as a heterobifunctional crosslinker. This strategy is central to applications in tissue engineering, where extracellular matrix (ECM) biomaterials labeled with azides can be functionalized with alkyne-modified biomolecules. nih.gov
Strategic Applications of 4 3 Azidopropoxy Benzoic Acid As a Chemical Building Block
Integration into Bioconjugation and Biomolecular Labeling Methodologies.
The dual functionality of 4-(3-Azidopropoxy)benzoic acid allows for its strategic incorporation into biological systems. It can act as a crosslinker, tethering different molecules together, or as a handle for attaching biomolecules to various substrates.
The carboxylic acid moiety of this compound can be readily conjugated to primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues in peptides and proteins. This reaction, typically facilitated by carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), forms a stable amide bond. Once attached, the azide (B81097) group serves as a reactive handle for subsequent modification via click chemistry. researchgate.net
This two-step approach allows for the precise installation of an azide onto a biomacromolecule. The azide-functionalized peptide or protein can then be reacted with an alkyne-containing molecule in a CuAAC reaction to form a stable triazole linkage. researchgate.netmdpi.com This methodology is widely used for:
Labeling: Attaching fluorescent dyes, radiolabels, or other reporter molecules for imaging and tracking. mdpi.com
Immobilization: Covalently attaching proteins to surfaces or nanoparticles.
Creating complex conjugates: Linking peptides to other biomolecules like nucleic acids or to synthetic polymers to create novel hybrid materials. nih.gov
| Application | Key Functional Group Used | Coupling Reaction | Resulting Biomolecule |
| Peptide Labeling | Carboxylic Acid | Amide Coupling (e.g., with EDC) | Peptide with pendant azide group |
| Protein Modification | Carboxylic Acid | Amide Coupling (e.g., with EDC) | Protein with pendant azide group |
| Bioconjugate Synthesis | Azide | CuAAC (Click Chemistry) | Peptide/Protein linked to an alkyne-modified molecule |
The principles of bioconjugation extend to the modification of surfaces for advanced biomedical applications. This compound can be used to impart bio-orthogonality to various materials. The carboxylic acid can be used to anchor the molecule to surfaces that have been pre-functionalized with amine groups.
Once the surface is decorated with azide groups, it becomes a platform for immobilizing a wide range of molecules through click chemistry. This is particularly useful for:
Creating Biosensors: Covalently attaching enzymes or antibodies to a solid support to detect specific analytes.
Engineering Cell Culture Substrates: Immobilizing peptides containing specific cell-adhesion motifs, such as RGD (Arginine-Glycine-Aspartate), to promote cell attachment and growth. nih.gov
Modifying Nanoparticles: Functionalizing the surface of nanoparticles for targeted drug delivery or diagnostic applications.
| Substrate Type | Anchoring Reaction | Subsequent Reaction | Potential Application |
| Amine-functionalized silica | Amide bond formation | CuAAC with alkyne-peptides | Cell culture, chromatography |
| Polymer microspheres | Amide bond formation | CuAAC with alkyne-drugs | Drug delivery |
| Gold surfaces (with amine SAMs) | Amide bond formation | CuAAC with alkyne-antibodies | Biosensing (SPR) |
While this compound itself forms a stable linkage, its framework can be incorporated into more complex, cleavable linker designs. For affinity chromatography, a ligand is immobilized on a solid support to capture a target protein from a complex mixture. After washing away non-specific binders, the target protein must be eluted without denaturation.
By placing a chemically labile group between the benzoic acid anchor and the azide handle (or between the azide and the ligand), a cleavable system can be engineered. For instance, an ester bond could be introduced, which can be cleaved under mild basic conditions, or a disulfide bond, which is cleaved by reducing agents. In such a design, this compound would serve as the foundational component for attaching the linker system to an amine-functionalized chromatography resin. The azide would then be used to "click" on the affinity ligand that contains the cleavable element. This strategy allows for the gentle release of captured biomolecules, preserving their native structure and function for downstream analysis.
Utility in Polymer Chemistry and Advanced Materials Science.
In polymer science, this compound serves as a valuable monomer or functionalizing agent, enabling the synthesis of advanced materials with tailored properties through the power of click chemistry.
The azide group is a cornerstone of click polymerization, a powerful method for creating polymers with well-defined structures. mdpi.com this compound can be used in several ways:
Post-Polymerization Modification: A polymer can be synthesized with pendant groups that can react with the carboxylic acid of this compound. This process grafts azide functionalities onto the polymer backbone, which can then be used for further "clicking" with other polymers or small molecules.
Chain Transfer Agents (CTAs) in RAFT Polymerization: The carboxylic acid can be used to synthesize a novel azido-functionalized Chain Transfer Agent (CTA) for Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. epa.gov This allows for the creation of polymers with a terminal azide group, which are ready for click reactions to form block copolymers or other complex architectures. epa.govmdpi.com
The combination of controlled radical polymerization techniques like RAFT with click chemistry allows for the synthesis of a wide variety of macromolecular structures, including block copolymers, graft copolymers, and star polymers, with high efficiency and control. nih.govmdpi.comresearchgate.net
| Polymerization Strategy | Role of this compound | Resulting Polymer Architecture |
| RAFT Polymerization | Precursor for azido-functionalized CTA | α-azido terminal polymers |
| Post-Polymerization Modification | Grafting agent onto existing polymer | Polymer with pendant azide groups |
| Click Step-Growth Polymerization | Monomer (after conversion to a dialkyne derivative) | Linear functional polymers |
The structure of this compound can be used as a non-photoactive building block to link photoresponsive units into larger systems. Photoresponsive materials change their properties upon exposure to light. A common photoresponsive moiety is the azobenzene (B91143) group, which undergoes a reversible trans-cis isomerization when irradiated with UV and visible light. rsc.org
Researchers can synthesize a monomer containing an azobenzene unit and an alkyne group. This monomer can then be "clicked" onto a polymer backbone functionalized with azide groups derived from this compound. rsc.org This approach allows for the creation of polymers where the density of photoresponsive units can be precisely controlled. Such materials are of interest for applications in:
Optical data storage
Smart surfaces with tunable wettability
Light-controlled drug delivery systems
Similarly, in the design of photoactivatable ligands, a benzophenone (B1666685) moiety can be used as a photophore that, upon UV irradiation, forms a covalent bond with nearby molecules. nih.gov this compound can serve as a linker to attach such a benzophenone group (modified with an alkyne) to a protein or other biomolecule of interest, enabling photo-affinity labeling studies to identify binding partners. nih.gov
Application in Nanomaterial Surface Modification and Patterning Techniques.
The dual functionality of this compound makes it a valuable tool for the surface modification of nanomaterials. The carboxylic acid group can serve as an anchor to various material surfaces, while the azide group provides a reactive handle for subsequent functionalization through bioorthogonal chemistry. nih.gov
Research on analogous molecules, such as 4-azidobenzoic acid (ABA), has demonstrated the principles of how such bifunctional compounds can be used to create ordered nanostructures on surfaces. In a study using scanning tunneling microscopy and density functional theory calculations, it was shown that when ABA molecules are deposited on silver or copper surfaces, the azide group decomposes, and the remaining molecular fragments coordinate with metal adatoms. nih.gov This process leads to the formation of well-defined coordination dimers and other nanostructures, illustrating how the interplay between the functional groups and the substrate can be used to control molecular assembly at the nanoscale. nih.gov
The following table summarizes the types of nanostructures formed by 4-azidobenzoic acid on different metal substrates, which provides insight into the potential surface interactions of this compound.
| Substrate | Resulting Nanostructure | Coordination Center |
| Ag(111) | Coordination dimers | One Ag adatom |
| Ag(100) | Coordination dimers | One Ag adatom |
| Cu(100) | Coordination dimers | One Cu adatom |
| Cu(100) after annealing | Coordination complex | Four Cu adatoms |
This data is based on the behavior of 4-azidobenzoic acid and is illustrative of the potential applications for this compound. nih.gov
Furthermore, the azide functionality is not limited to coordination chemistry on metal surfaces. In the realm of polymer surface modification, azidobenzoic acids have been employed as photochemical modifiers. For instance, amides of azidobenzoic acids with phenothiazine (B1677639) dyes have been synthesized and used to modify the surface of polyethylene (B3416737) terephthalate (B1205515) (PET) films. sciforum.net Upon UV irradiation, the aryl azide group forms a highly reactive nitrene, which can insert into the polymer matrix, creating a covalent linkage. sciforum.net This technique allows for the durable attachment of functional molecules, such as dyes, to a polymer surface. The efficiency of this modification can be dependent on the position of the azide group on the benzoic acid ring. sciforum.net
Precursor Role in the Modular Synthesis of Complex Organic Architectures.
The distinct and orthogonally reactive azide and carboxylic acid moieties of this compound make it an ideal precursor for the modular synthesis of intricate organic structures. This "click" chemistry handle and the classical carboxylic acid functionality allow for sequential or simultaneous reactions to build up molecular complexity.
The presence of both an azide and a carboxylic acid allows this compound to act as a heterobifunctional linker. The carboxylic acid can be activated to form amide bonds with amines, a cornerstone of peptide and polymer chemistry. rsc.org Concurrently, the azide group is available for highly specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govacs.org
This dual reactivity is strategic in the design of polyfunctional scaffolds where different molecular entities need to be brought together in a controlled manner. For example, the carboxylic acid could be used to attach the linker to a solid support or a core molecule, while the azide remains available for the "clicking" on of other building blocks, such as peptides, carbohydrates, or fluorescent tags. nih.gov The stability of the azide group to many common organic reaction conditions further enhances its utility as a robust chemical handle.
The synthesis of such linkers and scaffolds often involves standard organic chemistry transformations, as illustrated by the synthesis of related azidobenzoic acid derivatives. For example, 2-, 3-, and 4-azidobenzoic acids have been converted to their corresponding acid chlorides using thionyl chloride, which can then be reacted with amines to form amides. sciforum.net A similar strategy could be employed with this compound to incorporate it into larger molecular frameworks.
Convergent synthesis is a powerful strategy for the efficient construction of complex molecules, where large fragments are synthesized independently and then joined together in the final stages. The orthogonal reactivity of this compound is highly advantageous in such synthetic designs.
A fragment of a target molecule could be functionalized with an alkyne, while another fragment is functionalized with the azide of this compound (via its carboxylic acid). The two fragments can then be joined using a "click" reaction, which is known for its high efficiency and functional group tolerance. acs.org This approach avoids the need for extensive protecting group manipulations that are often required in linear syntheses.
The azide and carboxylic acid groups can be selectively addressed. For instance, the carboxylic acid can participate in standard coupling reactions, such as those involving carbodiimides like EDC, often in the presence of NHS or its derivatives to form stable active esters for reaction with amines. rsc.org The azide group, on the other hand, remains inert during these transformations, ready for a subsequent cycloaddition reaction. This chemoselectivity is a key principle in modern synthetic chemistry and is exemplified by the broad utility of "click" reactions in bioconjugation and materials science. acs.orgnih.gov
Development of Chemical Probes and Research Tools for Mechanistic Investigations.
Chemical probes are essential tools for elucidating biological processes. The structure of this compound provides a foundation for the development of such probes. The carboxylic acid can be used to attach a recognition element (a molecule that binds to a specific biological target), while the azide serves as a latent handle for the attachment of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag for detection and isolation).
The azide group is a key component in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The Staudinger ligation and azide-alkyne cycloadditions are prime examples of bioorthogonal reactions. nih.govacs.org A chemical probe built from this compound could, for example, bind to its target within a cell, and then a fluorescent alkyne could be introduced to specifically label the probe-target complex.
The synthesis of such probes often involves a modular approach. The recognition element, bearing a suitable functional group like an amine, can be coupled to the carboxylic acid of this compound. The resulting conjugate, now bearing a terminal azide, can be used in biological experiments. Subsequent reaction with a reporter molecule containing a strained alkyne (for SPAAC) or a terminal alkyne (for CuAAC) allows for visualization or purification of the target.
Advanced Analytical and Spectroscopic Characterization Methods in Research
In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanism (e.g., IR spectroscopy for azide (B81097) transformation)
In situ spectroscopic monitoring, particularly using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful tool for studying the kinetics and mechanisms of reactions involving the azide functional group of 4-(3-Azidopropoxy)benzoic acid. d-nb.infonih.gov This technique allows for the real-time tracking of the concentration of reactants and products without the need for sample quenching or workup. acs.org
The key to this monitoring is the characteristic and strong absorption of the azide moiety (–N₃) in a region of the infrared spectrum that is typically free from other functional group vibrations, around 2100 cm⁻¹. nih.gov As a reaction proceeds, such as in a strain-promoted azide-alkyne cycloaddition (SPAAC), the intensity of this azide peak diminishes. d-nb.inforesearchgate.net By recording spectra at regular intervals, a kinetic profile of the reaction can be constructed.
Detailed Research Findings:
A study monitoring the reaction of an azide with a cyclooctyne (B158145) derivative using inline ATR-IR spectroscopy demonstrated the ability to track the reaction progress by following the disappearance of the azide's characteristic absorption band. nih.gov The data collected allows for the determination of reaction rate constants under various conditions, such as different temperatures and solvents. nih.govresearchgate.net For instance, in a hypothetical reaction of this compound with a strained alkyne, the decay of the azide peak at approximately 2098 cm⁻¹ would be observed, alongside the emergence of new peaks corresponding to the triazole product. acs.org
The following interactive table represents hypothetical data from an in situ IR monitoring experiment of a reaction involving this compound.
| Time (minutes) | Azide Peak Absorbance at 2100 cm⁻¹ (normalized) | Reaction Progress (%) |
|---|---|---|
| 0 | 1.00 | 0 |
| 5 | 0.85 | 15 |
| 10 | 0.72 | 28 |
| 20 | 0.51 | 49 |
| 30 | 0.35 | 65 |
| 60 | 0.12 | 88 |
| 90 | 0.05 | 95 |
This real-time data is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism. researchgate.net
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation of Complex Derivatives
While one-dimensional ¹H and ¹³C NMR are standard for routine structural analysis, the unambiguous confirmation of complex derivatives of this compound, especially those with new stereocenters or intricate ring systems, necessitates the use of advanced 2D NMR techniques. semanticscholar.orgresearchgate.net These methods provide through-bond and through-space correlations, which are essential for assembling the complete molecular structure. ipb.pt
Detailed Research Findings:
For a complex triazole derivative formed from a cycloaddition reaction of this compound, a suite of 2D NMR experiments would be employed for full structural elucidation:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within a spin system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different spin systems and piecing together the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. diva-portal.org
The following interactive table shows hypothetical key 2D NMR correlations for a complex derivative of this compound.
| Proton (¹H) Signal (ppm) | COSY Correlation (¹H ppm) | HSQC Correlation (¹³C ppm) | HMBC Correlation (¹³C ppm) |
|---|---|---|---|
| 8.05 (d, Ar-H) | 7.10 | 131.5 | 125.0, 168.0 |
| 7.10 (d, Ar-H) | 8.05 | 114.8 | 131.5, 162.0 |
| 4.25 (t, -OCH₂) | 2.20 | 66.5 | 50.1, 162.0 |
| 3.60 (t, -CH₂N₃) | 2.20 | 50.1 | 28.9, 66.5 |
| 2.20 (p, -CH₂-) | 4.25, 3.60 | 28.9 | 50.1, 66.5 |
These advanced techniques are indispensable for the rigorous structural proof required for novel and complex molecular architectures. nih.gov
High-Resolution Mass Spectrometry for Elucidating Reaction Products and Pathways
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of reactions involving this compound, providing highly accurate mass measurements of reactants, intermediates, and products. mdpi.com This precision allows for the unambiguous determination of elemental compositions, which is vital for identifying unknown products and byproducts in a reaction mixture. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used in conjunction with HRMS analyzers such as Time-of-Flight (ToF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). nih.govnih.gov
Detailed Research Findings:
In the study of a reaction, HRMS can be used to confirm the formation of the desired product by comparing the experimentally measured mass to the theoretically calculated mass. For example, if this compound (C₁₀H₁₁N₃O₃) undergoes a reaction to form a new derivative, HRMS can confirm the identity of this product with a mass accuracy of less than 5 ppm. This level of precision helps to differentiate between compounds with very similar nominal masses.
Furthermore, HRMS is instrumental in identifying unexpected side products, which can provide valuable insights into alternative reaction pathways. purdue.edu By analyzing the masses of these minor components, researchers can propose structures for byproducts and subsequently understand the mechanistic details that lead to their formation.
The interactive table below presents hypothetical HRMS data for the analysis of a reaction mixture containing this compound and a reaction product.
| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | C₁₀H₁₁N₃O₃ | 222.0873 | 222.0871 | -0.9 |
| Hypothetical Product A | C₂₀H₂₀N₄O₄ | 397.1557 | 397.1560 | +0.8 |
| Hypothetical Byproduct B | C₁₀H₁₂N₂O₄ | 225.0819 | 225.0822 | +1.3 |
This precise data is invaluable for confirming the outcome of a synthesis and for gaining a deeper understanding of the underlying chemical transformations. researchgate.net
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of 4-(3-Azidopropoxy)benzoic acid. By solving approximations of the Schrödinger equation, these methods can determine the molecule's geometry, orbital energies, and electron distribution, which are fundamental to its chemical reactivity.
A typical approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. For this compound, the HOMO is expected to have significant contributions from the benzoic acid ring and the oxygen atom of the propoxy group, while the LUMO is likely localized on the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties.
Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the MEP would show negative potential (red/yellow) around the carboxylic acid oxygens and the terminal nitrogens of the azide (B81097) group, indicating their susceptibility to electrophilic attack. Positive potential (blue) would be expected around the carboxylic acid proton, highlighting its acidic nature.
Reactivity descriptors, derived from conceptual DFT, quantify the molecule's reactivity. Parameters such as ionization potential, electron affinity, global hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. For instance, the presence of the electron-donating azidopropoxy group at the para position is expected to influence the electronic properties of the benzoic acid moiety.
| Calculated Property | Anticipated Value/Characteristic | Significance |
|---|---|---|
| HOMO-LUMO Gap | ~4-5 eV | Indicates kinetic stability and resistance to electronic excitation. |
| Dipole Moment | Moderate | Reflects the overall polarity of the molecule arising from the carboxylic acid and azide groups. |
| MEP Negative Regions | Carboxylic oxygens, terminal azide nitrogens | Likely sites for electrophilic attack and hydrogen bonding. |
| MEP Positive Region | Carboxylic hydrogen | Site for nucleophilic attack and deprotonation. |
Molecular Dynamics Simulations for Understanding Conformational Dynamics and Interactions
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing insights into its conformational flexibility and interactions with its environment.
For this compound, a key area of interest is the conformational dynamics of the 3-azidopropoxy chain. This flexible chain can adopt numerous conformations, and MD simulations can map the potential energy surface associated with the rotation around its single bonds. The simulations can reveal the most populated conformations and the energy barriers between them. The flexibility of this chain can influence how the molecule interacts with other molecules or surfaces.
MD simulations are also crucial for understanding the intermolecular interactions of this compound. In a condensed phase, such as in solution or in a solid state, these molecules can interact through various non-covalent forces. Of particular importance is the hydrogen bonding capability of the carboxylic acid group, which can lead to the formation of dimers, a common structural motif for carboxylic acids. The azide group, while less commonly involved in hydrogen bonding, can participate in dipole-dipole interactions.
Simulations in a solvent, such as water, can elucidate how the molecule is solvated. The carboxylic acid group is expected to form strong hydrogen bonds with water molecules, while the aromatic ring and the alkyl part of the propoxy chain will have hydrophobic interactions. The solvation structure can significantly impact the molecule's reactivity and aggregation behavior. Analysis of radial distribution functions from MD trajectories can provide detailed information about the structuring of solvent molecules around different parts of the this compound molecule.
| Simulation Focus | Key Parameter/Analysis | Anticipated Findings |
|---|---|---|
| Conformational Analysis of Azidopropoxy Chain | Dihedral Angle Distributions | Identification of preferred gauche and anti conformations. |
| Intermolecular Interactions | Radial Distribution Functions (RDFs) | Evidence of strong hydrogen-bonded dimer formation via the carboxylic acid groups. |
| Solvation in Water | Solvent Accessible Surface Area (SASA) | Hydrophilic character of the carboxylic acid and azide groups, and hydrophobic nature of the aromatic ring and alkyl chain. |
Computational Approaches to Structure-Reactivity Relationships and Reaction Pathway Prediction
Computational chemistry is a powerful tool for predicting the outcome of chemical reactions and understanding the underlying mechanisms. For this compound, computational methods can be used to explore the reactivity of its two primary functional groups: the carboxylic acid and the azide.
The reactivity of the carboxylic acid group is well-understood, primarily involving esterification or amidation reactions. Computational methods can model the reaction pathways for these transformations, identifying the transition state structures and calculating the activation energies. This allows for a comparison of the feasibility of different reaction conditions.
The azide group offers a richer and more complex reactivity profile. Two key reactions of organic azides are the [3+2] cycloaddition (a type of "click" reaction) and thermal or photochemical decomposition to a nitrene. Computational studies can predict the favorability of this compound participating in cycloaddition reactions with various alkynes or alkenes. By calculating the activation barriers for different reaction partners, it is possible to predict the reaction rates and regioselectivity. Frontier Molecular Orbital (FMO) theory is often used in this context to explain the observed reactivity patterns. acs.org
The thermal decomposition of the azide group to form a highly reactive nitrene intermediate can also be modeled. researchgate.net Computational calculations can determine the activation energy for nitrogen extrusion and characterize the resulting nitrene's electronic state (singlet or triplet). The subsequent reactions of the nitrene, such as C-H insertion or ring expansion, can then be explored to predict the likely products of thermolysis or photolysis. These predictive studies are invaluable for designing synthetic routes that utilize the unique reactivity of the azide functional group. researchgate.net
| Reaction Type | Computational Approach | Predicted Outcome/Insight |
|---|---|---|
| [3+2] Cycloaddition | Transition State Search (DFT) | Prediction of activation energies and regioselectivity for reactions with various dipolarophiles. acs.org |
| Thermal Decomposition | Reaction Coordinate Scan | Determination of the activation barrier for N₂ loss and characterization of the resulting nitrene intermediate. researchgate.net |
| Esterification | Modeling of Catalytic Cycles | Elucidation of the reaction mechanism and the role of catalysts. |
Future Directions and Emerging Research Avenues
Innovations in Azide (B81097) Chemistry for Enhanced Reaction Efficiency and Selectivity
The utility of 4-(3-Azidopropoxy)benzoic acid is intrinsically linked to the chemical reactions of its azide group. The field of azide chemistry has been dominated by the advent of "click chemistry," a concept introduced by Nobel laureate K. Barry Sharpless, which describes reactions that are rapid, high-yielding, and generate minimal byproducts. rsc.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable triazole linkage. rsc.org
Recent innovations are pushing the boundaries of reaction efficiency and selectivity even further. Researchers are developing molecular platforms for "triple click chemistry," which involves molecules with three distinct functional groups that can serve as targetable reaction sites. nih.govnih.gov This approach allows for the sequential and highly selective formation of complex molecules, which is crucial for creating multifunctional materials and therapeutics. nih.govnih.gov Furthermore, significant progress has been made in the synthesis of azide-containing building blocks themselves. A recently discovered diazotransfer reaction method utilizes fluorosulfuryl azide to convert widely available primary amines into azides under mild, room-temperature conditions. researchgate.net This innovation simplifies the creation of diverse azide compounds, making them more accessible for various applications, including drug discovery and materials science. researchgate.net
These advancements directly impact the potential of this compound by providing a more powerful and precise toolkit for its incorporation into larger molecular architectures.
| Innovation Area | Description | Impact on Efficiency & Selectivity |
| Triple Click Chemistry | Development of trivalent platforms with multiple reactive sites that can be addressed sequentially and selectively. nih.govnih.gov | Enables the construction of highly complex, multifunctional molecules with precise control over the final architecture. |
| Novel Synthesis Methods | New reactions, such as the use of fluorosulfuryl azide, allow for the efficient conversion of primary amines to azides under mild conditions. researchgate.net | Simplifies and expands the accessibility of diverse azide building blocks, increasing the chemical space for discovery. |
| Advanced Catalysis | Continuous improvement of catalysts for azide-alkyne cycloaddition reactions leads to faster reaction times and higher yields. | Enhances the overall efficiency of incorporating azide-containing molecules into various substrates. |
Integration of this compound into Novel Stimuli-Responsive Materials
Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like pH, temperature, or light. rsc.org While direct research integrating this compound into these materials is an emerging field, its molecular structure makes it an ideal candidate for this purpose. Different parts of the human body have distinct pH values, making pH-responsive polymers highly valuable for biomedical applications. ebrary.net
The key to its potential lies in its distinct functional components:
Azide Group : This group serves as a chemical handle for covalently attaching the molecule to a polymer backbone using highly efficient click chemistry. researchgate.netnyu.edu This method is widely used to modify materials with a variety of functional components. researchgate.net
Benzoic Acid Moiety : The carboxylic acid group is pH-sensitive. In environments with a pH above its acid dissociation constant (pKa), the group will be deprotonated (negatively charged), while at a pH below its pKa, it will be protonated (neutral). mdpi.com This change in ionization can alter the polymer's solubility, causing it to swell or shrink, which can be harnessed for applications like targeted drug delivery. nih.govresearchgate.netnih.gov The benzoic imine bond, a derivative, is known to be stable around a neutral pH of 7.4 but hydrolyzes in the slightly acidic conditions found in tumor environments (around pH 6.5). nih.gov
Propoxy Linker : The flexible three-carbon chain provides spatial separation between the polymer backbone and the functional benzoic acid group, ensuring that the responsive moiety has the freedom to interact with its environment.
By incorporating this compound into polymers like hydrogels or micelles, researchers could create sophisticated systems for drug delivery that release their payload only in the acidic microenvironment of a tumor or within specific cellular compartments like lysosomes. nih.gov
| Structural Component | Function | Potential Role in Stimuli-Responsive Material |
| Azide (N₃) | Reactive handle for click chemistry. | Covalent attachment to polymer backbones, nanoparticles, or surfaces. researchgate.netnyu.edu |
| Benzoic Acid (-COOH) | pH-sensitive acidic group. | Confers pH-responsiveness, triggering changes in swelling, solubility, or drug release in acidic environments. ebrary.netnih.gov |
| Propoxy Linker (-O(CH₂)₃-) | Flexible spacer. | Provides conformational flexibility, allowing the benzoic acid moiety to function without steric hindrance from the main polymer chain. |
Advancements in Automated Synthesis and High-Throughput Screening Platforms
The discovery of new materials and drug candidates has been revolutionized by the move away from traditional, one-at-a-time synthesis towards automated and high-throughput methods. These platforms enable the rapid creation and testing of vast libraries of chemical compounds. Azide-containing building blocks like this compound are perfectly suited for this technological shift.
Researchers have developed robust strategies for the high-throughput synthesis of large azide libraries. ebrary.netnih.gov In one demonstration, a 325-member library of diverse azides was synthesized and then used directly in click reactions for in-situ screening against a biological target. ebrary.netnih.gov This approach bypasses the need for tedious purification steps, dramatically accelerating the discovery process. ebrary.net
Further advancements include the miniaturization of synthesis using acoustic dispensing technology, which allows for the creation of libraries in 1536-well plates on a nanomole scale. This "on-the-fly" synthesis coupled with immediate screening reduces costs, minimizes chemical waste, and shortens discovery timelines from months to days. Such platforms can be used to rapidly evaluate how modifications to the this compound structure affect its performance in a given application, allowing for rapid optimization.
| Platform Feature | Traditional Approach | High-Throughput Approach |
| Synthesis Scale | Milligrams to grams | Nanomoles to micromoles |
| Number of Compounds | One at a time | Hundreds to thousands simultaneously nih.gov |
| Purification | Required for each compound | Often bypassed ("in-situ screening") ebrary.net |
| Timeframe | Weeks to months | Days to weeks |
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(3-Azidopropoxy)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves coupling 4-hydroxybenzoic acid with 3-azidopropyl bromide via nucleophilic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .
- Base optimization : Use inorganic bases (K₂CO₃) to deprotonate the phenolic oxygen without side reactions .
- Azide safety : Conduct reactions under controlled temperatures (<60°C) to avoid azide decomposition .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (C18 column, UV detection at 254 nm).
Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound be resolved?
Methodological Answer:
Contradictions in NMR signals (e.g., unexpected splitting or missing peaks) may arise from:
- Dynamic effects : Rotameric equilibria in the azidopropoxy chain can broaden signals. Use variable-temperature NMR (VT-NMR) to freeze conformers .
- Solvent interactions : Deuterated DMSO may hydrogen-bond with the carboxylic acid, shifting δ values. Compare spectra in CDCl₃ vs. DMSO-d₆ .
- Impurity masking : Overlapping peaks from unreacted precursors can be identified via 2D NMR (COSY, HSQC) .
Basic: What crystallographic tools are suitable for resolving the crystal structure of this compound?
Methodological Answer:
For single-crystal X-ray diffraction:
- Data collection : Use a Bruker D8 Venture with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Employ SHELXT (direct methods) for phase determination .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis .
Advanced: How can computational methods validate experimental findings for this compound?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to compare with experimental bond lengths/angles. Use Gaussian16 .
- Electron Localization Function (ELF) : Analyze electron density to confirm conjugation between the azide and benzoic acid moieties .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonds with the carboxylic group .
Basic: What analytical techniques are critical for characterizing purity and stability?
Methodological Answer:
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to detect degradation products (e.g., azide → amine reduction) .
- FT-IR : Monitor the azide stretch (~2100 cm⁻¹) and carboxylic O-H (~2500–3000 cm⁻¹) for stability under storage conditions .
- Thermogravimetric analysis (TGA) : Assess thermal stability (N₂ atmosphere, 10°C/min) to identify decomposition thresholds .
Advanced: How to design experiments probing the bioactivity of this compound in inflammatory pathways?
Methodological Answer:
- In vitro assays : Measure IL-6 suppression in LPS-stimulated macrophages (ELISA) at 10–100 µM concentrations. Include controls with benzoic acid derivatives lacking the azide group .
- Click chemistry applications : Functionalize via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores for cellular uptake tracking .
- Dose-response analysis : Use GraphPad Prism to calculate IC₅₀ values and assess cytotoxicity (MTT assay) .
Basic: What precautions are necessary when handling this compound in the lab?
Methodological Answer:
- Azide hazards : Store in amber vials at –20°C to prevent photolytic/thermal decomposition. Avoid contact with heavy metals (risk of explosive metal azides) .
- Waste disposal : Neutralize azide-containing waste with NaNO₂/HCl to convert to N₂ gas .
- Personal protective equipment (PPE) : Use nitrile gloves and face shields during synthesis .
Advanced: How to resolve contradictions in crystallographic data vs. computational models?
Methodological Answer:
- Torsional mismatches : If calculated (DFT) and observed (X-ray) dihedral angles diverge, check for crystal packing forces using Mercury software .
- Hydrogen bonding networks : Compare experimental (Hirshfeld surfaces) and computed (MEP maps) H-bond patterns to identify lattice effects .
- Dynamical corrections : Apply TLS parameterization in refinement to account for molecular motion not captured in static DFT models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
